4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Description

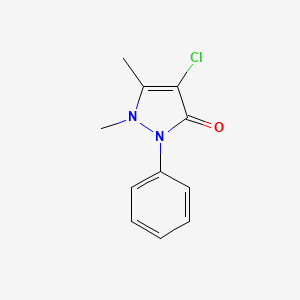

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazolone derivative characterized by a chloro substituent at position 4, methyl groups at positions 2 and 3, and a phenyl ring at position 1. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. This compound is structurally related to 4-Aminoantipyrine (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, CAS 83-07-8), a well-studied analog with applications in metal coordination and medicinal chemistry . However, the chloro substituent likely alters its physicochemical properties, such as solubility and melting point, and reduces its ability to form hydrogen bonds or undergo derivatization reactions compared to amino-containing analogs .

Properties

IUPAC Name |

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUJRLKNQGXLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Its analogues, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are known to have anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities. These activities suggest that the compound may interact with multiple targets, including enzymes like cyclooxygenases.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting cyclooxygenases, it can disrupt the synthesis of prostaglandins, thereby affecting the inflammatory response.

Pharmacokinetics

Its solubility, melting point, and other physicochemical properties can influence its bioavailability.

Result of Action

The inhibition of prostaglandin synthesis by 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can lead to reduced inflammation and pain, given the role of prostaglandins in these physiological processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. For instance, its solubility and stability can be affected by the pH of the environment.

Biological Activity

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes a chloro substituent and multiple methyl groups, contributing to its potential therapeutic effects. Research indicates that it possesses anti-inflammatory, analgesic, and anticancer properties, making it a subject of significant interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. Its mechanism of action primarily involves the inhibition of cancer cell proliferation through various pathways:

- Inhibition of Cell Growth : The compound has shown effectiveness against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. It operates by inducing apoptosis and inhibiting key growth factors involved in tumor progression .

- Mechanism of Action : It is believed that the compound interacts with specific enzymes and receptors involved in tumor growth. For instance, it may inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are crucial for cell cycle regulation .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one exhibits notable anti-inflammatory and analgesic effects:

- Inhibition of Inflammatory Mediators : The compound has been observed to reduce the levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro .

- Pain Relief : Its analgesic activity has been demonstrated in various animal models, where it significantly reduced pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A study conducted by Wei et al. assessed the anticancer efficacy of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one against A549 lung cancer cells. The results indicated an IC50 value of approximately 26 µM, suggesting moderate potency. The study also noted that the compound induced significant apoptosis in treated cells compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

Research by Bouabdallah et al. evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg, indicating effective anti-inflammatory action .

Research Findings Summary

The biological activity of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can be summarized as follows:

| Activity | Effect | Cell Line/Model | IC50/Effect Level |

|---|---|---|---|

| Anticancer | Inhibition of cell growth | A549 (lung cancer) | 26 µM |

| Induction of apoptosis | MDA-MB-231 (breast) | Moderate | |

| Anti-inflammatory | Reduction in paw edema | Rat model | Significant |

| Analgesic | Pain relief | Animal models | Comparable to NSAIDs |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and chemical functionalities depending on substituent patterns. Below is a detailed comparison of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with structurally related compounds:

Key Differences in Reactivity and Functionality

- Substituent Effects: 4-Chloro vs. However, chloro substituents may enhance stability and electron-withdrawing effects, favoring applications in harsh chemical environments .

- Biological Activity: 4-Aminoantipyrine derivatives exhibit antioxidant and anti-inflammatory activities due to the amino group’s ability to scavenge reactive oxygen species (ROS) . The chloro analog’s bioactivity is less documented but may differ due to altered electronic properties. Copper(II) complexes of 4-Aminoantipyrine show antimicrobial activity, whereas chloro-substituted pyrazolones may prioritize stability over biological interaction .

- Metal Coordination: 4-Aminoantipyrine acts as a neutral ligand in lanthanoid extraction, forming complexes like Ln(TTA)₃·S (TTA = thenoyltrifluoroacetone). Chloro-substituted analogs are less studied but may exhibit different binding modes due to reduced donor capacity . HP (4-benzoyl analog) demonstrates higher separation factors for lanthanoids, highlighting the role of substituent electronic effects in extraction efficiency .

Physicochemical Properties

- Melting Points: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one melts at 435–436 K , while 4-Aminoantipyrine derivatives (e.g., thiazolidine-4-ones) typically have lower melting points (~373–393 K) due to hydrogen-bonding interactions .

- Solubility: Chloro-substituted pyrazolones are likely less water-soluble than amino analogs but more lipophilic, favoring organic-phase applications like solvent extraction .

Research Findings and Data Tables

Table 1: Comparative Metal Extraction Efficiency

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for modifying the 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold to enhance biological activity?

- Methodological Answer : The core scaffold is typically modified via condensation reactions with aldehydes to form Schiff bases, followed by coordination with metal ions to create bioactive complexes. For example:

- Schiff base formation : Reacting 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 2-hydroxybenzaldehyde or indole-3-carboxaldehyde under reflux in methanol/ethanol yields ligands, which are then complexed with Cu(II) or other metal salts .

- Heterocyclic derivatization : Linking the scaffold to thiazolidine-4-one moieties via propanoic acid spacers improves antioxidant activity. Derivatives like 7a–l in showed enhanced DPPH/ABTS radical scavenging compared to the parent compound .

Q. Which spectroscopic and analytical methods are most effective for characterizing novel derivatives of this compound?

- Methodological Answer : A combination of techniques is critical:

- Structural elucidation : ¹H-NMR and ¹³C-NMR confirm substitution patterns and regiochemistry. For example, used NMR to verify thiazolidine-propanoic acid linkage .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns, as seen in for Cu(II) complexes .

- UV-VIS and ESR spectroscopy : Used to study electronic transitions and metal-ligand interactions in coordination complexes .

Q. What are standard protocols for evaluating the antimicrobial efficacy of pyrazolinone derivatives?

- Methodological Answer : Use qualitative (agar diffusion) and quantitative (minimum inhibitory concentration, MIC) assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal strains (e.g., Candida spp.). reported MIC values <50 µg/mL for Cu(II) complexes against Acinetobacter boumanii and E. coli .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between antioxidant assays (e.g., DPPH vs. ABTS) for pyrazolinone derivatives?

- Methodological Answer : Discrepancies arise due to assay-specific mechanisms:

- Solubility and reactivity : DPPH assays require lipid-soluble radicals, while ABTS uses aqueous-phase radicals. Derivatives with polar groups (e.g., –COOH in ’s thiazolidine derivatives) may show higher ABTS activity .

- Standardization : Normalize results to Trolox equivalents and use multiple assays to cross-validate.

Q. What computational approaches predict the binding affinity of pyrazolinone derivatives to therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like cyclooxygenase (COX) or microbial enzymes. employed docking to analyze fluorescent derivatives’ binding to cancer-related proteins .

Q. How can multi-step synthetic routes for pyrazolinone-based thiazolidinones be optimized for yield and purity?

- Methodological Answer :

- Reaction monitoring : Use TLC/HPLC to track intermediates (e.g., monitored oxazole formation steps) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Schiff base condensation yields .

- Purification : Column chromatography or recrystallization removes by-products. achieved >80% purity for thiazolidine derivatives via silica gel chromatography .

Q. What strategies resolve structural ambiguities in metal complexes derived from pyrazolinone ligands?

- Methodological Answer : Combine X-ray crystallography (if crystals are obtainable) with spectroscopic

- ESR : Determines metal oxidation states and coordination geometry (e.g., octahedral vs. square planar for Cu(II) in ) .

- IR spectroscopy : Identifies ligand binding modes (e.g., ν(C=N) shifts confirm Schiff base coordination) .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the antiproliferative vs. antioxidant activities of pyrazolinone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.